Aloglutamol

Description

Properties

IUPAC Name |

aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYZOBRHIMORS-GQOAHPRESA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24AlNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027584 | |

| Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13755-41-4 | |

| Record name | Aloglutamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOGLUTAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aloglutamol: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloglutamol is an antacid medication used for the relief of heartburn and acid indigestion. Chemically, it is a complex salt of aluminum, D-gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound, drawing from available scientific literature on this compound and structurally related compounds.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis is predicated on the reaction of aluminum hydroxide (B78521) with D-gluconic acid to form an aluminum gluconate intermediate, which is then complexed with tris(hydroxymethyl)aminomethane. The pH of the reaction medium is a critical parameter to control the formation of the desired complex.

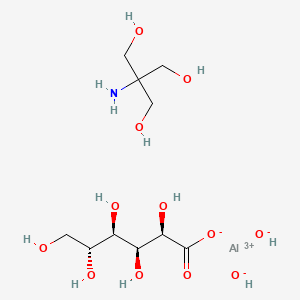

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: General Synthesis of an Aluminum-Sugar Acid-Tris Complex

This generalized protocol is based on the principles of coordination chemistry for similar aluminum complexes.

-

Preparation of Aluminum Hydroxide Slurry: A suspension of aluminum hydroxide in purified water is prepared. The concentration will depend on the desired final product yield.

-

Reaction with D-Gluconic Acid: D-gluconic acid is added to the aluminum hydroxide slurry. The mixture is stirred at a controlled temperature (e.g., 60-80 °C) to facilitate the reaction and formation of the aluminum gluconate complex. The pH is monitored and may be adjusted to ensure the desired complex formation.

-

Addition of Tris: Tris(hydroxymethyl)aminomethane is added to the reaction mixture. The molar ratio of the reactants is crucial and should be stoichiometrically controlled to favor the formation of this compound.

-

Reaction Completion and Isolation: The reaction is allowed to proceed for a defined period until completion, which can be monitored by analytical techniques such as HPLC. The product may be isolated by precipitation, followed by filtration and washing with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

Drying: The isolated solid is dried under vacuum at a controlled temperature to yield the final this compound product.

Characterization of this compound

This compound is characterized by a combination of spectroscopic and analytical techniques to confirm its chemical structure, purity, and physical properties. While a complete set of spectral data for this compound is not publicly available, the following sections describe the expected analytical workflow and provide representative data from related compounds.

Physicochemical Properties

| Property | Value | Reference Compound(s) |

| Molecular Formula | C₁₀H₂₄AlNO₁₂ | This compound |

| Molecular Weight | 377.28 g/mol | This compound |

| Appearance | White to off-white powder | General description of similar compounds |

| Solubility | Soluble in water | Expected for a salt with hydrophilic ligands |

Analytical and Spectroscopic Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. ¹H and ¹³C NMR would provide information on the organic ligands (gluconate and Tris), while ²⁷Al NMR would confirm the coordination environment of the aluminum center.

¹H and ¹³C NMR: The spectra are expected to show complex multiplets for the gluconate moiety due to the chiral centers and signals corresponding to the methylene (B1212753) groups of the Tris ligand.

²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, which often results in broad NMR signals. The chemical shift of the ²⁷Al signal is indicative of the coordination number and geometry of the aluminum ion. For a hexacoordinated aluminum in an octahedral environment, the chemical shift is typically around 0 ppm, while tetrahedral aluminum resonates at higher frequencies.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Reference Compound(s) |

| ¹H | 3.0 - 4.5 (Gluconate CH, CH₂), 3.5 - 4.0 (Tris CH₂) | D-Gluconic Acid, Tris |

| ¹³C | 60 - 80 (Gluconate C-OH), 170 - 180 (Gluconate COO⁻), 60 - 65 (Tris CH₂OH), 55 - 60 (Tris C-N) | D-Gluconic Acid, Tris |

| ²⁷Al | 0 - 30 (Octahedral Al), 50 - 80 (Tetrahedral Al) | Aluminum coordination complexes[1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), at a concentration of 5-10 mg/mL.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Standard pulse sequence, spectral width of 10-15 ppm, sufficient number of scans for adequate signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of 200-220 ppm, longer acquisition time due to lower natural abundance of ¹³C.

-

²⁷Al NMR: Single pulse experiment, wider spectral width to accommodate the broad signal, use of a non-aqueous standard for referencing if necessary.

-

-

Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal or external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl groups) | 3600 - 3200 (broad) |

| N-H stretch (amine group) | 3400 - 3250 |

| C-H stretch (alkane) | 3000 - 2850 |

| C=O stretch (carboxylate) | 1650 - 1550 |

| C-O stretch (alcohols, carboxylate) | 1300 - 1000 |

| Al-O stretch | 700 - 500 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The solid this compound sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound and to quantify any related substances or impurities.

Experimental Protocol: HPLC

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration.

-

Chromatographic Conditions (Illustrative):

-

Column: A C18 reversed-phase column is commonly used for the analysis of polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection at a wavelength where the components of this compound have significant absorbance (e.g., around 210 nm for the carboxylate group) or a Refractive Index (RI) detector if the chromophores are weak.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The retention time of the main peak is used to identify this compound, and the peak area is used for quantification. The presence of other peaks indicates impurities.

Mechanism of Action

The primary mechanism of action of this compound is as an antacid. It neutralizes excess hydrochloric acid in the stomach, thereby increasing the gastric pH and providing relief from the symptoms of hyperacidity.

Acid Neutralization

The aluminum hydroxide component of this compound reacts with hydrochloric acid in the stomach to form aluminum chloride and water. The gluconate and Tris components also have buffering capacity.

Chemical Reaction:

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

Potential Gastroprotective Effects

Beyond simple acid neutralization, some studies suggest that aluminum-containing antacids may exert a gastroprotective effect through mechanisms that are not solely dependent on increasing gastric pH.[2][3][4] These proposed mechanisms include:

-

Stimulation of Prostaglandin Synthesis: Prostaglandins are known to play a crucial role in maintaining the integrity of the gastric mucosa.

-

Increased Mucus and Bicarbonate Secretion: These form a protective barrier against gastric acid.

-

Binding to Growth Factors: This may promote mucosal repair and healing.

Signaling Pathway for Gastroprotection (Hypothesized)

Caption: Hypothesized signaling pathway for the gastroprotective effects of this compound.

Conclusion

This compound is an effective antacid whose synthesis and characterization rely on established principles of coordination and analytical chemistry. While specific proprietary details of its industrial production and comprehensive spectral data are not widely published, this guide provides a robust framework for its synthesis and analysis based on the available scientific literature for this compound and related aluminum-containing pharmaceutical compounds. Further research into its potential secondary gastroprotective mechanisms could reveal additional therapeutic benefits.

References

- 1. Complexation of Al(III) with gluconate in alkaline to hyperalkaline solutions: formation, stability and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antacids: new perspectives in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastroprotection by an aluminium- and magnesium hydroxide-containing antacid in rats. Role of endogenous prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antacids and gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloglutamol: A Physicochemical Deep Dive for the Research Professional

Aloglutamol , an aluminum-containing antacid, serves a crucial role in the management of gastric hyperacidity. This technical guide provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document compiles the known information and presents standardized methodologies for the determination of key physicochemical parameters.

Chemical Identity and Structure

This compound is a complex salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). Its chemical structure and identity are fundamental to understanding its function and behavior.

| Identifier | Value | Source |

| IUPAC Name | Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1) | [1][2] |

| Alternate Name | aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | [3][4] |

| CAS Number | 13755-41-4 | [1][5] |

| Chemical Formula | C₁₀H₂₄AlNO₁₂ | [1][3][4] |

| Molecular Weight | 377.28 g/mol | [3][4][5] |

| Canonical SMILES | C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | [3][4] |

| InChI Key | GJJYZOBRHIMORS-GQOAHPRESA-K | [1][3][5] |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | General methods for determination are described in Section 3.1. |

| Boiling Point | Data not available | Likely to decompose before boiling due to its salt nature. |

| Solubility | Data not available | Expected to have low solubility in water, typical of aluminum-containing antacids. General methods are described in Section 3.2. |

| pKa | Data not available | The presence of the amino group from Tris and hydroxyl groups suggests multiple pKa values. A general method is described in Section 3.3. |

| LogP | Data not available | The high number of hydrophilic groups suggests a low LogP value. A general method is described in Section 3.4. |

Standardized Experimental Protocols

Given the lack of specific published protocols for this compound, this section details generalized, standard methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is finely ground and packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded to define the melting range. A narrow melting range is indicative of a pure substance.

Solubility Determination

Solubility is a crucial parameter that influences the bioavailability and formulation of a drug.

Shake-Flask Method for Solubility Determination.

Methodology (Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a specific volume of the solvent of interest (e.g., purified water, simulated gastric fluid). The mixture is agitated in a constant temperature bath until equilibrium is achieved.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

pKa Determination

The pKa value(s) are essential for predicting the ionization state of a drug at different physiological pH values, which affects its solubility and absorption.

Potentiometric Titration for pKa Determination.

Methodology (Potentiometric Titration):

-

Titration: A solution of this compound is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Shake-Flask Method for LogP Determination.

Methodology (Shake-Flask Method):

-

Partitioning: A solution of this compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible phases.

-

Phase Separation: The two phases are separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Mechanism of Action: Acid Neutralization

This compound functions as a non-systemic antacid. Its mechanism of action is a direct chemical neutralization of hydrochloric acid (HCl) in the stomach. This reaction increases the gastric pH, providing relief from the symptoms of hyperacidity.

Mechanism of Action of this compound as an Antacid.

The reaction with hydrochloric acid results in the formation of aluminum salts, water, and the hydrochloride salt of Tris. This consumption of acid leads to a rapid increase in the pH of the stomach contents.

Conclusion

This compound is a well-established antacid, yet detailed public data on its specific physicochemical properties remains limited. This guide has consolidated the available information and provided a framework of standard experimental protocols for the determination of its key characteristics. For professionals in drug development and research, the application of these methodologies will be crucial for any further formulation development, quality control, or bioequivalence studies involving this compound. The straightforward acid-neutralization mechanism underscores its direct mode of action in a therapeutic context.

References

- 1. Physicochemical properties of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 3. youtube.com [youtube.com]

- 4. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 5. Characterization of antacid compounds containing both aluminum and magnesium. I. Crystalline powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. Antacid: Ideal Properties of Antacids, Combinations of Antacids, Sodium Bicarbonate, Aluminum hydroxide gel, Magnesium hydroxide mixture | Pharmaguideline [pharmaguideline.com]

Aloglutamol: A Comprehensive Technical Guide to its Structural Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloglutamol is a complex salt used as an antacid. Structurally, it is a combination of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (trometamol). This technical guide provides a detailed overview of the methodologies and analytical techniques that would be employed in the structural elucidation and analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties and provides generalized experimental protocols based on the analysis of its constituent components and analogous metal-organic complexes.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₄AlNO₁₂ | PubChem |

| Molecular Weight | 377.28 g/mol | PubChem |

| Appearance | Expected to be a white or off-white powder | Inferred |

| Solubility | Expected to be soluble in water | Inferred |

Structural Elucidation

The definitive structure of this compound would be determined through a combination of spectroscopic and analytical techniques.

Elemental Analysis

Experimental Protocol:

-

A precisely weighed sample of this compound is subjected to combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen.

-

The aluminum content is determined by inductively coupled plasma optical emission spectrometry (ICP-OES) after acid digestion of the sample.

-

The resulting percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₂₄AlNO₁₂) to confirm the elemental composition.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound complex. The spectrum would be a composite of the vibrational modes of the gluconate, trometamol, and aluminum-oxygen bonds.

Experimental Protocol:

-

A small amount of the this compound sample is mixed with potassium bromide (KBr) and compressed into a thin pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations from hydroxyl groups of gluconate, trometamol, and coordinated water |

| ~2900 | C-H stretching vibrations from the aliphatic backbone of gluconate and trometamol |

| ~1600 | Asymmetric C=O stretching of the carboxylate group in gluconate |

| ~1400 | Symmetric C=O stretching of the carboxylate group in gluconate |

| ~1100-1000 | C-O stretching vibrations from the alcohol groups |

| Below 700 | Al-O stretching and bending vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the gluconate and trometamol ligands. Due to the presence of the quadrupolar aluminum nucleus, solid-state NMR might be more informative than solution-state NMR for studying the coordination environment of the aluminum ion.

Experimental Protocol (¹H and ¹³C NMR):

-

A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O.

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Expected NMR Chemical Shifts (in D₂O):

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 3.5 - 4.5 | Protons on the gluconate backbone |

| ¹H | ~3.7 | Methylene protons (-CH₂OH) of trometamol |

| ¹³C | 175 - 180 | Carboxylate carbon of gluconate |

| ¹³C | 60 - 80 | Carbons of the gluconate backbone |

| ¹³C | ~63 | Methylene carbons (-CH₂OH) of trometamol |

| ¹³C | ~60 | Quaternary carbon of trometamol |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the overall molecular weight of the complex and to study its fragmentation pattern. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques.

Experimental Protocol (ESI-MS):

-

A dilute solution of this compound in a suitable solvent (e.g., water/methanol) is prepared.

-

The solution is infused into the ESI source of a mass spectrometer.

-

The mass spectrum is acquired in both positive and negative ion modes.

Quantitative Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for the quantitative analysis of this compound, particularly for determining the amount of the organic components. The aluminum content can be quantified by atomic absorption spectroscopy (AAS) or ICP-OES.

HPLC Method for Gluconate and Trometamol

Experimental Protocol:

-

Mobile Phase: A suitable aqueous buffer with an organic modifier (e.g., acetonitrile).

-

Column: A C18 reverse-phase column.

-

Detection: Refractive index detection (RID) or UV detection after derivatization.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of sodium gluconate and trometamol.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.

-

Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of gluconate and trometamol in the sample.

Mechanism of Action: Antacid Activity

This compound acts as an antacid by neutralizing excess hydrochloric acid in the stomach. The aluminum hydroxide (B78521) component is the primary active agent in this process.

Caption: General mechanism of action of this compound as an antacid.

The aluminum hydroxide component of this compound reacts with hydrochloric acid in the stomach to form aluminum chloride and water, thereby increasing the gastric pH.

Experimental Workflow for Structural Elucidation

The logical flow of experiments for the complete structural elucidation of this compound is depicted below.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the structural elucidation and analysis of this compound. By employing a combination of elemental analysis, spectroscopic techniques (FTIR, NMR, Mass Spectrometry), and chromatographic methods (HPLC), a complete chemical and structural profile of this antacid compound can be established. The provided experimental protocols and expected data serve as a valuable resource for researchers and scientists involved in the development and quality control of this compound and related pharmaceutical products.

Aloglutamol (CAS Number: 13755-41-4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloglutamol, identified by CAS number 13755-41-4, is an aluminum-containing antacid.[1] It is chemically a salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane.[1] This compound is utilized for its acid-neutralizing properties in the management of gastrointestinal conditions such as heartburn and indigestion. Its primary mechanism of action involves the chemical neutralization of excess gastric acid. This technical guide provides a summary of the available chemical, physical, and pharmacological properties of this compound, alongside a general experimental protocol for the evaluation of antacid capacity. Due to the limited availability of specific experimental data in publicly accessible literature, some sections of this guide are based on general principles for similar compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 13755-41-4 | [2][4] |

| Molecular Formula | C₁₀H₂₄AlNO₁₂ | [2][3] |

| Molecular Weight | 377.28 g/mol | [2][3][4] |

| IUPAC Name | aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | [3] |

| Synonyms | Tasto, trometamolgluconate aluminum | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) specific to this compound are not available in the reviewed literature. For the purpose of structural elucidation and quality control, standard analytical techniques would be employed.

Pharmacological Properties

Mechanism of Action

This compound functions as a non-systemic antacid. Its primary pharmacological effect is the direct neutralization of hydrochloric acid (HCl) in the gastric lumen. The aluminum component reacts with stomach acid to form aluminum chloride and water, thereby increasing the pH of the stomach contents. This reduction in acidity provides relief from the symptoms of conditions associated with gastric hyperacidity.

Logical Relationship of this compound's Antacid Action

Caption: General mechanism of action for this compound as an antacid.

Pharmacodynamics

The pharmacodynamic effect of this compound is a rapid increase in gastric pH. The extent and duration of this effect are dependent on the dose administered and the buffering capacity of the formulation.

Pharmacokinetics

As a non-systemic antacid, this compound is minimally absorbed from the gastrointestinal tract. The aluminum component may be partially absorbed, but the majority is excreted in the feces.

Experimental Protocols

In-Vitro Antacid Capacity Assay

This protocol outlines a method to determine the acid-neutralizing capacity (ANC) of this compound.

Objective: To quantify the amount of hydrochloric acid that can be neutralized by a single dose of this compound.

Materials:

-

This compound sample

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette, 50 mL

-

Beakers, 250 mL

-

Deionized water

-

37°C water bath

Procedure:

-

Accurately weigh a quantity of this compound equivalent to a single dose.

-

Transfer the sample to a 250 mL beaker.

-

Add 100 mL of deionized water and place the beaker on a magnetic stirrer.

-

Begin stirring to create a uniform suspension.

-

Place the beaker in a 37°C water bath to simulate body temperature.

-

Immerse a calibrated pH electrode into the suspension.

-

Record the initial pH.

-

Slowly add 30.0 mL of 0.1 M HCl to the beaker.

-

Stir continuously for 15 minutes.

-

After 15 minutes, record the pH of the solution.

-

Titrate the excess HCl in the solution with 0.1 M NaOH until the pH reaches 3.5.

-

Record the volume of NaOH used.

Calculation of Acid-Neutralizing Capacity (ANC): ANC (mEq) = (Volume of HCl added × Molarity of HCl) - (Volume of NaOH used × Molarity of NaOH)

Experimental Workflow for In-Vitro Antacid Capacity Assay

Caption: Workflow for determining the in-vitro antacid capacity of this compound.

Synthesis

A specific, detailed, and validated synthesis protocol for this compound is not described in the available literature. Conceptually, its synthesis would involve the reaction of an aluminum salt (e.g., aluminum hydroxide) with gluconic acid and tris(hydroxymethyl)aminomethane in an aqueous medium under controlled pH and temperature conditions.

Conclusion

This compound is a recognized antacid compound with a clear mechanism of action centered on the neutralization of gastric acid. While its fundamental chemical identity is established, a comprehensive public repository of its specific physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis is lacking. The provided general experimental protocol for assessing antacid capacity can serve as a foundational method for the evaluation of this compound and similar substances. Further research and publication of detailed experimental findings are necessary to build a more complete technical profile of this compound for the scientific and pharmaceutical development communities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [WHO-DD] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound for Research|Antacid & Phosphate Binder [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. ijbcp.com [ijbcp.com]

- 8. [Antacids: A comparison of their in vitro neutralizing capacity in hydrochloric acid and in acidified peptone solution (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloglutamol chemical formula and molecular weight

Aloglutamol is an antacid medication used to neutralize excess stomach acid. It is a complex salt containing aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (tris). This guide provides a detailed examination of its chemical properties, available experimental data, and relevant biological context for researchers and pharmaceutical development professionals.

Chemical Identity and Properties

This compound is chemically identified as a dihydroxyaluminium gluconate and tris(hydroxymethyl)aminomethane salt.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₄AlNO₁₂ | [1][3][4] |

| Molecular Weight | 377.28 g/mol | [3][4] |

| Alternate Molecular Weight | 350.297 g·mol⁻¹ | [1][2] |

| IUPAC Name | Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1) | [1][2] |

| CAS Number | 13755-41-4 | [1][5] |

| Synonyms | Altris, Pyreses, Tasto, Sabro, Trometamolgluconate aluminum | [1][2][4] |

Note on Molecular Weight Discrepancy: Different sources report conflicting molecular weights for this compound. The value of 377.28 g/mol appears in more recent and comprehensive chemical databases, while 350.297 g·mol⁻¹ is cited in other sources. This discrepancy may arise from the complex's hydration state or the specific salt form being referenced. Researchers should consult the specific documentation for their sample of interest.

Mechanism of Action

As an antacid, the primary function of this compound is to neutralize hydrochloric acid in the stomach. The compound reacts with HCl to produce aluminum chloride, gluconic acid, and tris(hydroxymethyl)aminomethane hydrochloride.[5] This reaction effectively increases the gastric pH, providing relief from conditions associated with excess stomach acid.

Caption: Neutralization of gastric acid by this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of aluminum hydroxide (B78521) with gluconic acid under controlled pH and temperature conditions.[5] Characterization of the resulting complex is crucial to ensure its identity, purity, and structural integrity. Standard analytical techniques employed for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To validate the molecular structure.[5]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[5]

-

Elemental Analysis: To confirm the stoichiometric ratios of the constituent elements.[5]

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound should adhere to standard laboratory practices for reproducibility. A generalized protocol for synthesis is outlined below:

Objective: To synthesize this compound from aluminum hydroxide and gluconic acid.

Materials:

-

Aluminum hydroxide

-

Gluconic acid

-

Deionized water

-

pH meter

-

Reaction vessel with temperature control and stirring capabilities

Procedure:

-

A suspension of aluminum hydroxide in deionized water is prepared in the reaction vessel.

-

Gluconic acid is slowly added to the suspension while continuously monitoring the pH.

-

The temperature of the reaction mixture is maintained at a specified level throughout the addition.

-

The reaction is allowed to proceed for a predetermined duration with constant stirring to ensure homogeneity.

-

Upon completion, the product may be isolated through filtration, precipitation, or other suitable purification techniques.

-

The final product is dried under vacuum to yield this compound.

Characterization Protocols: Standard operating procedures for NMR, HPLC, and elemental analysis should be followed as per the instrument manufacturer's guidelines and established analytical chemistry methodologies. It is imperative to use appropriate standards and controls to ensure the accuracy of the results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound [WHO-DD] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Aluminate(1-), (D-gluconato(2-)-O6)dihydroxy-, hydrogen, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | C10H24AlNO12 | CID 72941505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound for Research|Antacid & Phosphate Binder [benchchem.com]

Navigating the Unknown: A Technical Guide to Investigating Aloglutamol Degradation Pathways

Aloglutamol, an antacid composed of an aluminum salt of gluconic acid and tris(hydroxymethyl)aminomethane (Tris), currently lacks publicly available scientific literature detailing its specific degradation pathways and products. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the established methodologies to elucidate the degradation profile of a drug substance like this compound. The principles and protocols outlined here are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies, which are essential for developing stability-indicating analytical methods and ensuring drug product quality, safety, and efficacy.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1][2] The primary objectives of these studies are to:

-

Identify potential degradation products: This helps in establishing degradation pathways.[1]

-

Elucidate the intrinsic stability of the molecule: Understanding its susceptibility to various stressors like acid, base, oxidation, light, and heat is crucial.[2]

-

Develop and validate stability-indicating analytical methods: These methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3][4]

-

Inform formulation and packaging development: Knowledge of a drug's lability can guide the selection of excipients and appropriate packaging to enhance stability.[5]

General Principles of Investigating Degradation Pathways

The investigation of drug degradation is a systematic process that involves subjecting the drug to various stress conditions and subsequently analyzing the resulting samples to identify and quantify the degradants.

A typical workflow for a forced degradation study is as follows:

Experimental Protocols for Forced Degradation

To investigate the degradation of this compound, a series of stress tests should be conducted. The goal is to achieve a target degradation of 5-20%.[5][6] Excessive degradation can lead to the formation of secondary degradants that may not be observed under normal storage conditions.[2]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many drugs.[7] Studies should be conducted across a range of pH values.

Protocol:

-

Prepare solutions of this compound in acidic, neutral, and basic media.

-

If the drug has low aqueous solubility, a co-solvent can be used, ensuring the co-solvent itself is stable under the test conditions.

-

The solutions are typically heated (e.g., 40-80°C) to accelerate degradation.[2][8]

-

Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours) and immediately neutralized to stop the degradation reaction before analysis.

Oxidative Degradation

Oxidation is another prevalent degradation mechanism, often involving reaction with atmospheric oxygen or residual peroxides in excipients.[7]

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an oxidizing agent. Hydrogen peroxide (H2O2) at a concentration of 3-30% is commonly used.[2] Other oxidizing agents like metal ions or radical initiators (e.g., azobisisobutyronitrile, AIBN) can also be employed.[2]

-

The reaction is typically carried out at room temperature or slightly elevated temperatures.

-

Samples are collected at different time intervals for analysis.

Photolytic Degradation

Photodegradation can occur when a drug is exposed to light.[7]

Protocol:

-

Expose the drug substance (as a solid and in solution) to a light source that provides both ultraviolet (UV) and visible light.

-

The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.

-

Analyze the exposed and control samples.

Thermal Degradation

Thermal degradation investigates the effect of temperature on the drug substance.

Protocol:

-

Expose the solid drug substance to elevated temperatures, typically in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[9]

-

The study can be conducted in a controlled humidity environment if the drug is known to be sensitive to moisture.

-

Samples are analyzed at various time points to assess the extent of degradation.

Analytical Techniques for Degradation Product Analysis

A crucial component of degradation studies is the use of a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[10][11]

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the drug from its degradation products. A well-developed HPLC method will provide the resolution needed to quantify each component.[10][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the structures of unknown degradation products by providing molecular weight information.[10][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[14]

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Summary of Forced Degradation Data for a Drug Substance

| Stress Condition | Parameters | Duration | % Assay of Drug | % Total Degradation | Number of Degradants | Major Degradant (% Area) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 14.8 | 3 | DP1 (8.5) |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 89.5 | 10.5 | 2 | DP2 (6.2) |

| Oxidation | 3% H2O2 | 12 hours | 91.0 | 9.0 | 4 | DP3 (4.1) |

| Thermal | 70°C | 48 hours | 94.3 | 5.7 | 1 | DP4 (5.7) |

| Photolytic | 1.2 million lux hrs | - | 96.8 | 3.2 | 2 | DP5 (2.1) |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Conclusion

While specific degradation pathways for this compound are not documented in public literature, a systematic approach using forced degradation studies as outlined in this guide will enable researchers to thoroughly investigate its stability profile. By employing a combination of controlled stress conditions and advanced analytical techniques, it is possible to identify potential degradation products, elucidate degradation pathways, and develop a robust, stability-indicating analytical method. This foundational knowledge is critical for ensuring the development of a safe, effective, and stable this compound drug product.

References

- 1. rjptonline.org [rjptonline.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. q1scientific.com [q1scientific.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. iltusa.com [iltusa.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

Navigating the Void: A Technical Guide to the Presumed Pharmacokinetics and Metabolism of Aloglutamol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aloglutamol, an aluminum-containing antacid, presents a unique case in pharmacokinetic and metabolism studies. A comprehensive review of existing scientific literature reveals a conspicuous absence of detailed research on its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide synthesizes the available information, contextualizes the data scarcity, and provides a theoretical framework for its pharmacokinetic behavior, primarily based on the known properties of its constituent components: aluminum and gluconic acid. The primary mode of action for this compound is localized within the gastrointestinal tract, where it neutralizes gastric acid. Its systemic absorption is presumed to be minimal, which is a characteristic feature of aluminum-based antacids. This document aims to provide a foundational understanding for professionals in drug development and research by outlining the presumed pathways and providing standardized experimental frameworks for any future investigations.

Introduction to this compound

This compound is a chemical complex consisting of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane.[1] It is clinically employed as an antacid for the symptomatic relief of conditions associated with excessive gastric acid, such as heartburn, acid indigestion, and sour stomach. The therapeutic efficacy of this compound is attributed to the aluminum hydroxide (B78521) component, which acts as a weak base to neutralize hydrochloric acid in the stomach.

The general understanding of aluminum-containing antacids is that they are designed for local action in the gastrointestinal tract, with minimal systemic absorption to avoid potential aluminum toxicity. This fundamental principle likely underpins the scarcity of comprehensive pharmacokinetic studies on this compound.

Presumed Pharmacokinetics

Due to the lack of specific studies on this compound, its pharmacokinetic profile is inferred from the behavior of its components.

Absorption

The systemic absorption of aluminum from antacids is generally low. In the acidic environment of the stomach, this compound reacts to form aluminum chloride and other aluminum salts. A small fraction of this aluminum may be absorbed in the gastrointestinal tract. The presence of gluconic acid might marginally influence the absorption of aluminum, but this has not been quantified in the available literature.

Distribution

Should any aluminum be absorbed systemically, it is expected to bind to plasma proteins, primarily transferrin. It can distribute to various tissues, with bone being a significant long-term storage site for aluminum.

Metabolism

This compound itself is not expected to undergo metabolism in the conventional sense of hepatic biotransformation.[2] The metabolic fate would be determined by its dissociation into aluminum and gluconic acid. Gluconic acid, a carbohydrate, if absorbed, would likely enter endogenous metabolic pathways.

Excretion

The primary route of elimination for the unabsorbed majority of this compound is through the feces. Any systemically absorbed aluminum is predominantly excreted by the kidneys. In individuals with impaired renal function, there is a risk of aluminum accumulation and subsequent toxicity.

Quantitative Data

A thorough search of scientific databases reveals no specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound. The following table summarizes the general expectations for its components based on the behavior of similar compounds.

| Parameter | Component | Presumed Value/Characteristic | Rationale |

| Bioavailability | Aluminum | Very low (<1%) | Poor absorption of aluminum salts from the GI tract. |

| Cmax | Aluminum | Not established | Dependent on formulation and individual patient factors. |

| Tmax | Aluminum | Not established | Dependent on gastric emptying and intestinal transit time. |

| Protein Binding | Aluminum | High (>90%) | Strong affinity for transferrin. |

| Elimination Half-life | Aluminum | Variable (days to years) | Dependent on tissue accumulation, particularly in bone. |

| Primary Route of Excretion | Unabsorbed this compound | Feces | Majority of the drug is not absorbed. |

| Primary Route of Excretion | Absorbed Aluminum | Renal | Cleared by the kidneys. |

Presumed Metabolism of Components

While this compound itself is unlikely to be metabolized, its components would be handled by the body as follows:

-

Aluminum: Does not undergo metabolic transformation. Its toxicological profile is of greater concern than its metabolic pathway.

-

Gluconic Acid: A naturally occurring substance, it can be metabolized through the pentose (B10789219) phosphate (B84403) pathway if absorbed.

Below is a conceptual diagram illustrating the presumed metabolic fate of this compound's components.

Experimental Protocols for Future Research

To address the existing knowledge gap, the following experimental protocols are proposed for a comprehensive pharmacokinetic study of this compound.

Study Design

A single-dose, open-label study in healthy human volunteers would be appropriate. A crossover design could be considered to compare different formulations or the effect of food.

Dosing and Sample Collection

-

Dosing: Administration of a single oral dose of this compound after an overnight fast.

-

Blood Sampling: Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma should be separated and stored at -80°C until analysis.

-

Urine Collection: Complete urine collection at specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h) to determine renal clearance of aluminum.

-

Fecal Collection: Fecal samples collected for the duration of the study to quantify unabsorbed drug.

Analytical Method

A validated, sensitive, and specific analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), would be required for the quantification of aluminum in plasma, urine, and feces. A separate method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), would be needed to quantify gluconic acid and any potential metabolites.

The following diagram outlines a typical experimental workflow for such a study.

Conclusion

The pharmacokinetics and metabolism of this compound remain largely uncharacterized in the public domain. Based on the established behavior of aluminum-containing antacids, it is presumed to have minimal systemic absorption, with its therapeutic action confined to the gastrointestinal tract. Future research, following rigorous experimental protocols as outlined in this guide, is necessary to definitively establish the ADME profile of this compound and to provide quantitative data that is currently lacking. Such studies would be invaluable for a more complete understanding of its safety and efficacy profile, particularly in special populations such as individuals with renal impairment.

References

Aluminum-Based Phosphate Binders in Renal Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperphosphatemia is a serious complication of chronic kidney disease (CKD) that contributes significantly to cardiovascular morbidity and mortality. The management of elevated serum phosphate (B84403) levels is a cornerstone of therapy for patients with advanced CKD. Historically, aluminum-based compounds were among the first and most potent phosphate binders used in clinical practice. This technical guide provides an in-depth review of aluminum-based phosphate binders, with a specific focus on aloglutamol as a historical case study. It covers the mechanism of action, historical efficacy, and the critical issue of aluminum toxicity that has led to a decline in their use. This document also outlines typical experimental protocols for evaluating phosphate binders and illustrates key signaling pathways involved in hyperphosphatemia.

Introduction to Hyperphosphatemia in Chronic Kidney Disease

In healthy individuals, the kidneys play a crucial role in maintaining phosphate homeostasis. However, as CKD progresses, the glomerular filtration rate (GFR) declines, leading to impaired phosphate excretion and subsequent hyperphosphatemia.[1][2] This elevated serum phosphate directly and indirectly contributes to the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD), including secondary hyperparathyroidism, vascular calcification, and bone disease.[1][3][4] The management of hyperphosphatemia is, therefore, a critical therapeutic goal to improve patient outcomes.

Aluminum-Based Phosphate Binders: Mechanism and Historical Context

Aluminum-containing compounds, such as aluminum hydroxide, were among the earliest and most effective phosphate binders.[5] They act within the gastrointestinal tract to bind dietary phosphate, forming insoluble aluminum phosphate complexes that are subsequently excreted in the feces, thereby reducing intestinal phosphate absorption.[6] The reaction is pH-dependent, being more effective in the acidic environment of the stomach.[6]

This compound: A Case Study

This compound, an organic salt of aluminum (dihydroxyaluminum gluconate; Tris(hydroxymethyl)aminomethane), was investigated as a phosphate binder in the late 1970s. A study in uremic patients on dialysis reported positive outcomes, including decreased serum phosphate and alkaline phosphatase levels, and normalization of the calcium-phosphate product. The drug was reported to be well-tolerated with a good taste.

Quantitative Data on Aluminum-Based Phosphate Binders

| Phosphate Binder | In Vitro Phosphate Binding Capacity (mmol/g) | pH Condition | Notes |

| Aluminum Hydroxide | High (Potent Binder) | Effective across a wide pH range, with peak binding at lower pH.[5] | One of the most potent phosphate binders.[7] |

| Amorphous Aluminum Hydroxide | 4.63 | - | Demonstrates high efficacy in in vitro binding studies.[7] |

Table 1: In Vitro Phosphate Binding Capacity of Aluminum Hydroxide.

Clinical efficacy data from the 1978 study on this compound is summarized below.

| Parameter | Effect of this compound Treatment |

| Serum Phosphate (PO4) | Decreased |

| Serum Alkaline Phosphatase | Decreased |

| Pre-dialysis Calcium (Ca) | Increased |

| Ca x PO4 product | Normalized |

| Clinical Symptoms (itch, muscular weakness, constipation) | Decreased |

Table 2: Reported Clinical Effects of this compound in Uremic Dialysis Patients.

The Challenge of Aluminum Toxicity

Despite their efficacy, the use of aluminum-based phosphate binders has been largely curtailed due to the risk of aluminum toxicity.[8] Systemic absorption of aluminum can occur, particularly in patients with renal failure who have impaired urinary excretion.[7] This accumulation can lead to serious adverse effects, including:

These significant safety concerns have led to the development and preferential use of non-aluminum, non-calcium-based phosphate binders in contemporary clinical practice.

Experimental Protocols

The evaluation of phosphate binders involves a series of in vitro and in vivo studies to determine their efficacy and safety.

In Vitro Phosphate Binding Capacity Assay

This assay is designed to determine the phosphate-binding capacity of a compound under simulated gastrointestinal conditions.

Objective: To quantify the amount of phosphate bound by a specific amount of the binder at different pH levels and phosphate concentrations.

Methodology:

-

Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions at concentrations relevant to post-prandial intestinal conditions.

-

Incubation: Add a known amount of the phosphate binder to each phosphate solution. The pH of the solutions should be adjusted to simulate the stomach (e.g., pH 3.0) and small intestine (e.g., pH 6.0-7.0).

-

Equilibration: Incubate the mixtures at 37°C with constant agitation for a defined period to allow for binding equilibrium to be reached (typically several hours).

-

Separation: Separate the solid binder-phosphate complex from the solution by centrifugation or filtration.

-

Quantification of Unbound Phosphate: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method such as ion chromatography or a colorimetric assay.[9][10][11]

-

Calculation of Binding Capacity: The amount of bound phosphate is calculated as the difference between the initial and unbound phosphate concentrations. The binding capacity is expressed as mmol of phosphate bound per gram of the binder.[9]

In Vivo Efficacy in Animal Models of CKD

Animal models of CKD are essential for evaluating the in vivo efficacy and safety of phosphate binders.

Objective: To assess the ability of the phosphate binder to reduce serum phosphate levels and ameliorate other complications of hyperphosphatemia in a living organism.

Methodology:

-

Induction of CKD: Induce chronic kidney disease in a suitable animal model (e.g., 5/6 nephrectomy in rats).

-

Dietary Control: Feed the animals a diet with a controlled and clinically relevant phosphate content.

-

Treatment Groups: Randomly assign animals to different treatment groups: a control group (vehicle only), a positive control group (an established phosphate binder), and one or more experimental groups receiving different doses of the test compound.

-

Drug Administration: Administer the phosphate binder mixed with the feed or via oral gavage with meals.

-

Monitoring: Regularly monitor key parameters including:

-

Serum biochemistry (phosphate, calcium, creatinine (B1669602), BUN, PTH, FGF23).

-

Urine biochemistry (phosphate and creatinine excretion).

-

Bone histomorphometry to assess for renal osteodystrophy.

-

Vascular calcification scoring using imaging or histological techniques.

-

-

Tissue Analysis: At the end of the study, collect tissues (e.g., bone, aorta, kidney) for histological and molecular analysis.

Signaling Pathways in Hyperphosphatemia

Hyperphosphatemia in CKD leads to a complex interplay of hormonal and cellular signaling pathways.

Figure 1: Key Hormonal Responses to Hyperphosphatemia in CKD.

Figure 2: Mechanism of Action of Aluminum-Based Phosphate Binders.

Figure 3: General Experimental Workflow for Phosphate Binder Evaluation.

Conclusion

Aluminum-based phosphate binders, including this compound, were historically important in the management of hyperphosphatemia in CKD. While they possess high phosphate-binding efficacy, the significant risk of aluminum toxicity has led to their replacement by safer alternatives. This technical guide has provided a comprehensive overview of the mechanism, historical use, and limitations of these compounds. The outlined experimental protocols and signaling pathways offer a framework for the continued development and evaluation of novel phosphate-binding agents for the treatment of hyperphosphatemia in patients with renal disease. Future research should focus on developing potent phosphate binders with minimal systemic absorption and a favorable safety profile to improve the long-term outcomes for this patient population.

References

- 1. Hyperphosphatemia Management in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. Hyperphosphatemia in Kidney Failure: Pathophysiology, Challenges, and Critical Role of Phosphorus Management [mdpi.com]

- 5. Phosphate binders in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. benchchem.com [benchchem.com]

- 8. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. tsijournals.com [tsijournals.com]

history and discovery of Aloglutamol

[2] Aloglutamol ... It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. Proprietary names include Altris, Pyreses, Tasto and Sabro. ... this compound is an antacid, an aluminium compound. It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. Proprietary names include Altris, Pyreses, Tasto and Sabro. This compound. Clinical data. Other names, Tasto; trometamolgluconate aluminium. ATC code · A02AB06 (WHO). Identifiers. show. IUPAC name. Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1). CAS Number · 13755-41-4 check Y. ChemSpider · 28426726 ☒ N. UNII · I670EI8M2N · CompTox Dashboard ( EPA ). DTXSID601027584 · Edit this at Wikidata. Chemical and physical data. Formula, C10H24NO12. Molar mass, 350.297 g·mol−1. 3D model (JSmol). Interactive image. show. SMILES. C(--INVALID-LINK--O--INVALID-LINK--O)O)O)O">C@HO)O.C(C(CO)(CO)N)O. show. InChI. InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1 ☒ N. Key:GJJYZOBRHIMORS-GQOAHPRESA-K ☒ N. ☒ N check Y (what is this?) (verify). References. edit. ^ Dikshith TS (1 November 2010). Handbook of Chemicals and Safety. Taylor & Francis US. p. 69. ISBN 978-1-4398-2060-5 . Retrieved 29 April 2012. ^ Bonanno A, Tonini GM, de Marinis S (1978). "[Use of this compound in uremic patients on dialysis (author's transl]". Urologia Internationalis (in French). 33 (4): 213–221. doi:10.1159/000280201. PMID 705977. ^ this compound, Comparative Toxicogenomics Database; ^ Jump up to: Martindale W (1993). The Extra Pharmacopoeia. Royal Pharmaceutical Society of Great Britain, Dept. of Pharmaceutical Sciences, Pharmaceutical Press. p. 869. ISBN 978-0-85369-300-0 . Retrieved 29 April 2012. ^ Negwer M, Scharnow HG (2001). Organic-chemical drugs and their synonyms: (an international survey). Wiley-VCH. p. 157. ISBN 978-3-527-30247-5 . Retrieved 29 April 2012. Stub icon. This drug article relating to the gastrointestinal system is a stub. You can help Wikipedia by expanding it. 2

[3] this compound | C10H24AlNO12 | ChemSpider Structure images. This compound 3D image. This compound. Click on a substance name to view the structure on the 3D viewer. This compound. Systematic Name. Dihydroxy(D-gluconato)aluminium; Tris(hydroxymethyl)aminomethane. Synonyms. This compound; Tris(hydroxymethyl)aminomethane D-gluconate dihydroxyaluminate; Tris(hydroxymethyl)aminomethane, D-gluconic acid, dihydroxyaluminum salt; 13755-41-4; I670EI8M2N; D-Gluconic acid, aluminum complex; Aloglutamolum [Latin]; this compound [INN]; Aloglutamolum; Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1); D-Gluconic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol and aluminum hydroxide (B78521) (Al(OH)3) (1:1:1); Altris; Pyreses; Sabro; Tasto; Trometamolgluconate aluminium. ... Chemical and Physical Properties. Property Name. Property Value. Molecular Formula. C10H24AlNO12. Average mass. 350.297 Da. Monoisotopic mass. 350.106404 Da. 4

This compound | C10H24NO12 | Chemsrc this compound(13755-41-4) is a/an Antacid. This compound is an antacid, an aluminium compound. It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. 5

The Use of Tris(hydroxymethyl)aminomethane in the Synthesis of Nanomaterials and Their Biomedical Applications (2021-08-16) Tris(hydroxymethyl)aminomethane (Tris) is an organic compound that has been widely used as a buffer component in biochemistry and molecular biology. In recent years, Tris has also been used as a raw material for the synthesis of various compounds, polymers, and nanomaterials. Tris has one primary amine and three hydroxyl functional groups, which can be used for the synthesis of nanomaterials as a reductant, a stabilizer, a surface modifier, and a cross-linker. Tris-based nanomaterials can be used in drug delivery, gene delivery, bioimaging, biosensing, and other biomedical applications. This review focuses on the use of Tris in the synthesis of nanomaterials and their biomedical applications. 6

This compound | 13755-41-4 this compound is an antacid, an aluminium compound. It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. Proprietary names include Altris, Pyreses, Tasto and Sabro. 6

This compound | DrugBank Online this compound is an antacid, an aluminium compound. It is a salt of aluminium, gluconic acid, and tris. It is usually given orally in doses of 0.5 to 1 g. 6

This compound - an overview | ScienceDirect Topics this compound is not available in the US market. This compound is an aluminum-containing antacid used for the symptomatic relief of hyperacidity, gastritis, and peptic ulcer. It is a salt of aluminum, gluconic acid, and tris. This compound is given orally in doses of 0.5–1 g. Proprietary names include Altris, Pyreses, Tasto, and Sabro. 7 this compound: A Technical Overview of its History, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aluminum-containing antacid that has been utilized for the symptomatic relief of conditions associated with gastric hyperacidity. This technical guide provides an in-depth exploration of the history, discovery, and chemical properties of this compound. It details its synthesis, mechanism of action, and summarizes available data. The information is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of this compound.

Introduction

This compound is an antacid medication used to neutralize excess stomach acid. It is an aluminum compound, specifically a salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (tris).[2] this compound is administered orally in doses typically ranging from 0.5 to 1 gram.[2] It has been marketed under various proprietary names, including Altris, Pyreses, Tasto, and Sabro.[2] This compound is primarily indicated for the symptomatic relief of hyperacidity, gastritis, and peptic ulcer disease.

History and Discovery

The development of this compound stems from the broader history of antacid therapy, which has long utilized aluminum compounds for their acid-neutralizing properties. While specific details regarding the initial discovery and key researchers are not extensively documented in readily available literature, its composition as a salt of aluminum, gluconic acid, and tris points to a deliberate chemical design to optimize its antacid effects and potentially improve tolerability compared to simpler aluminum salts. A study published in 1978 investigated the use of this compound in uremic patients on dialysis, indicating its clinical use during that period.

Chemical Properties and Synthesis

Chemical Structure and Properties

This compound is chemically designated as a Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1) complex. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H24AlNO12 |

| Average Mass | 350.297 Da |

| Monoisotopic Mass | 350.106404 Da |

| CAS Number | 13755-41-4 |

| ATC Code | A02AB06 (WHO) |

| Synonyms | Aloglutamolum, Tasto, trometamolgluconate aluminium, Altris, Pyreses, Sabro |

(Data sourced from ChemSpider[3] and Wikipedia)

Synthesis

The synthesis of this compound involves the reaction of aluminum hydroxide with gluconic acid and tris(hydroxymethyl)aminomethane under controlled conditions. The tris component, an organic compound with one primary amine and three hydroxyl functional groups, can act as a stabilizer and surface modifier in the synthesis of various compounds.

Experimental Protocol: Synthesis of this compound

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale synthesis can be described as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer and pH and temperature monitoring is charged with a stoichiometric amount of aluminum hydroxide.

-

Addition of Reactants: Gluconic acid is slowly added to the aluminum hydroxide suspension with continuous stirring. The pH is carefully monitored and maintained within a specific range to facilitate the formation of the aluminum gluconate complex.

-

Complexation with Tris: Following the formation of the aluminum gluconate, tris(hydroxymethyl)aminomethane is added to the reaction mixture. The temperature is controlled to ensure the stability of the final complex.

-

Purification and Isolation: The resulting this compound is then purified, typically through filtration to remove any unreacted starting materials, followed by precipitation and drying to obtain the final product.

-

Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and elemental analysis to confirm the stoichiometric composition.

Mechanism of Action

The primary mechanism of action of this compound is the neutralization of gastric acid. As an aluminum-containing antacid, it directly reacts with hydrochloric acid (HCl) in the stomach, thereby increasing the gastric pH.

Signaling Pathway: Gastric Acid Neutralization

The process of gastric acid neutralization by this compound can be depicted as a straightforward chemical reaction.

Caption: Gastric acid neutralization by this compound.

The aluminum component of this compound reacts with hydrochloric acid to form aluminum chloride and water. This reaction effectively consumes the excess acid, leading to a rise in the stomach's pH and providing relief from the symptoms of hyperacidity. The gluconic acid and tris components of the molecule are thought to contribute to the stability and buffering capacity of the compound.

Pharmacokinetics and Pharmacodynamics

Limited quantitative data on the pharmacokinetics and pharmacodynamics of this compound is publicly available. As an antacid, its action is primarily localized to the stomach, and systemic absorption of aluminum is generally low in individuals with normal renal function. However, in patients with renal impairment, there is a potential for aluminum accumulation.

Clinical Use and Efficacy

This compound is indicated for the symptomatic relief of conditions such as heartburn, acid indigestion, and sour stomach associated with gastric hyperacidity. It is also used as an adjunct in the management of peptic ulcers and gastritis. The typical oral dosage for adults is 0.5 to 1 gram.[2]

Safety and Tolerability

Like other aluminum-containing antacids, this compound is generally well-tolerated when used as directed. The most common side effect is constipation. Long-term use of high doses, particularly in patients with renal insufficiency, may lead to aluminum toxicity. It is important to note that this compound is not available in the US market.

Conclusion

This compound is an established antacid that provides effective neutralization of gastric acid. Its synthesis from aluminum hydroxide, gluconic acid, and tris results in a compound with a direct and localized mechanism of action. While detailed clinical and pharmacokinetic data are not extensively published, its long-standing use in several countries attests to its role in the symptomatic management of hyperacidity-related disorders. Further research into the specific contributions of the gluconate and tris moieties to its overall efficacy and safety profile could provide valuable insights for the development of future antacid formulations.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound for Research|Antacid & Phosphate Binder [benchchem.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-depth Technical Guide to Aloglutamol: Core Chemistry, Mechanism, and Pathways for Derivatization

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature on specific analogues and derivatives of Aloglutamol is exceptionally scarce. This guide provides a comprehensive overview of the core compound, this compound, including its mechanism of action and the synthesis of its key organic component, Tris(hydroxymethyl)aminomethane. It further explores the potential for developing analogues and derivatives by examining the chemistry of its constituent parts, offering a foundational resource for researchers in this area.

Introduction to this compound